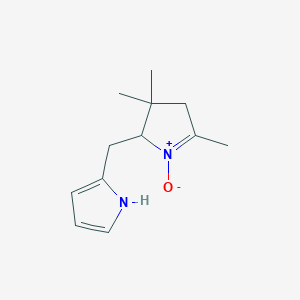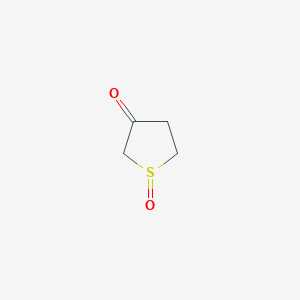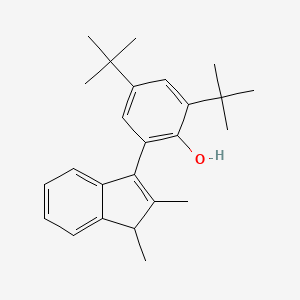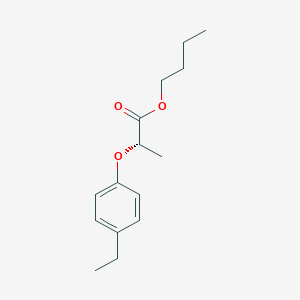
Agn-PC-0nfgip
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0nfgip is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfgip involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the use of organic and bioorganic nanoparticles, which are synthesized through emulsification followed by nanoprecipitation or polymerization . The reaction conditions typically include controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using high-energy stirring techniques and advanced purification methods such as dialysis, gel filtration, and ultracentrifugation . These methods ensure the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0nfgip undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the dissociative chemisorption of oxygen on Agn clusters is a well-studied reaction that involves the oxidation of the compound . Additionally, this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized forms of the compound, while substitution reactions result in modified versions of this compound with different functional groups.
Applications De Recherche Scientifique
Agn-PC-0nfgip has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, this compound-loaded nanoparticles have shown potential in drug delivery systems, particularly for cancer treatment . The compound’s antioxidant and anticancer properties make it a valuable tool in medical research. Additionally, this compound is used in industrial applications, such as the development of high-performance materials and environmental sensors .
Mécanisme D'action
The mechanism of action of Agn-PC-0nfgip involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound-loaded nanoparticles can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound’s antioxidant properties also play a role in mitigating oxidative stress, which is a key factor in various diseases.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
276239-51-1 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3,3,5-trimethyl-1-oxido-2-(1H-pyrrol-2-ylmethyl)-2,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C12H18N2O/c1-9-8-12(2,3)11(14(9)15)7-10-5-4-6-13-10/h4-6,11,13H,7-8H2,1-3H3 |
Clé InChI |
ATYFEINCPRHHQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(C(C1)(C)C)CC2=CC=CN2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)

![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)

![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
